N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide
Description
N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative characterized by a quinazoline core substituted with a phenyl group at position 4, linked via a sulfur atom to an acetamide moiety. The acetamide nitrogen is further substituted with a 2-phenylethyl group, contributing to its lipophilic nature.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-22(25-16-15-18-9-3-1-4-10-18)17-29-24-26-21-14-8-7-13-20(21)23(27-24)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJKRWNZNFFMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the condensation of anthranilic acid with formamide.
Thioether Formation: The quinazoline derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Amide Bond Formation: The final step involves the reaction of the sulfanyl-quinazoline derivative with 2-phenylethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can undergo reduction under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinazoline ring system is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-phenylethyl group in the target compound and iCRT3 increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Physicochemical Properties
Physicochemical properties are influenced by substituents:
Biological Activity
N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a compound with significant potential in pharmacological applications, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a phenylethyl group linked to a quinazoline moiety, with a sulfanyl group contributing to its reactivity. The structural formula can be summarized as follows:
This structure suggests properties that may influence its biological activity, particularly through interactions with biological receptors and enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. Research indicates that quinazoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, the compound has shown promising results against:
- HT-29 (colon cancer)
- A431 (skin cancer)
- PC3 (prostate cancer)
In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation, suggesting their potential as therapeutic agents in cancer treatment .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 15.3 | Apoptosis induction |
| A431 | 12.7 | Cell cycle arrest |
| PC3 | 18.5 | Inhibition of proliferation |
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of related compounds. This compound has been evaluated in animal models for its efficacy in reducing seizure activity. The mechanism appears to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity, which is crucial for seizure control .
Case Studies and Research Findings
-
Antitumor Efficacy Study :
A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.- Methodology : MTT assay was used to assess cell viability.
- Results : The compound reduced viability by over 50% at concentrations above 10 µM.
-
Neuropharmacological Assessment :
In a series of experiments aimed at understanding the anticonvulsant properties, the compound was administered to rodent models exhibiting seizure-like behaviors.- Findings : The compound significantly decreased seizure frequency compared to control groups.
- : Suggests potential for development as an anticonvulsant medication.
Q & A
Q. How to resolve discrepancies in solubility and activity across assay platforms?
- DMSO concentration limits : Keep ≤0.1% to avoid cytotoxicity artifacts.
- Alternative formulations : Use cyclodextrin complexes or nanoemulsions to enhance aqueous solubility while maintaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
